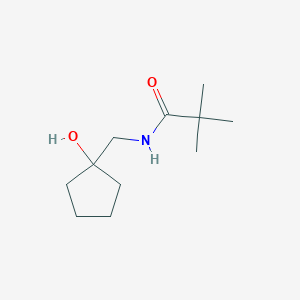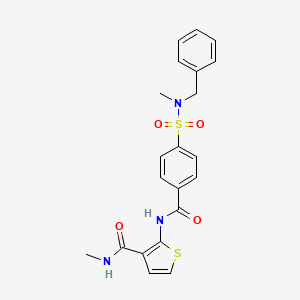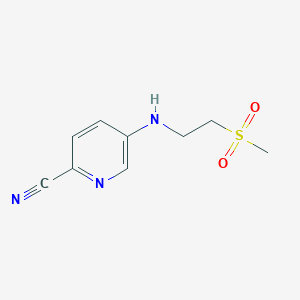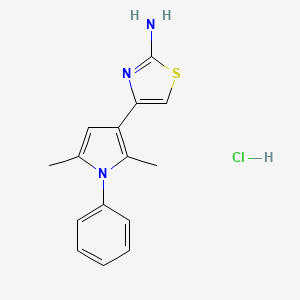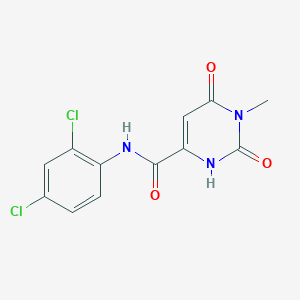![molecular formula C19H20N2O4 B2720488 2,3-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941992-64-9](/img/structure/B2720488.png)
2,3-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide is a compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, biology, and industrial processes. This compound, in particular, has garnered interest due to its potential biological activities and its structural uniqueness.
Mécanisme D'action
Target of Action
The compound “2,3-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide” contains a benzamide moiety, which is a common structural component in many bioactive compounds . Benzamides have been widely used in medical, industrial, biological, and potential drug industries . They have shown a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Mode of Action
Benzamides often interact with their targets through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Without specific studies on “this compound”, it’s difficult to determine the exact biochemical pathways this compound might affect. Benzamides can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The presence of the benzamide moiety can influence the compound’s absorption, distribution, metabolism, and excretion .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically starts with 2,3-dimethoxybenzoic acid. The acid is first converted to its corresponding acid chloride using thionyl chloride. The resulting acid chloride is then reacted with 4-(2-oxopyrrolidin-1-yl)aniline in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF). The reaction proceeds under reflux conditions to yield the desired benzamide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form hydroxyl derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Nitro or halogenated benzamides.
Applications De Recherche Scientifique
2,3-Dimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antibacterial activities.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers and resins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4,5-Trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide
- 2-[4-(Het)aryl-2-oxopyrrolidin-1-yl]acetohydrazides
Uniqueness
2,3-Dimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide is unique due to its specific substitution pattern on the benzamide core. The presence of methoxy groups at the 2 and 3 positions, along with the pyrrolidinone ring, imparts distinct chemical and biological properties compared to other benzamide derivatives.
Propriétés
IUPAC Name |
2,3-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-16-6-3-5-15(18(16)25-2)19(23)20-13-8-10-14(11-9-13)21-12-4-7-17(21)22/h3,5-6,8-11H,4,7,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROPPEKVIOQVTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2E)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile](/img/structure/B2720406.png)
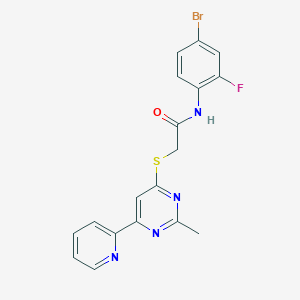
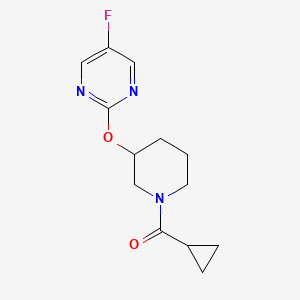
![2-Chloro-N-[(1S,2R)-2-(3,5-difluorophenoxy)cyclopentyl]acetamide](/img/structure/B2720409.png)
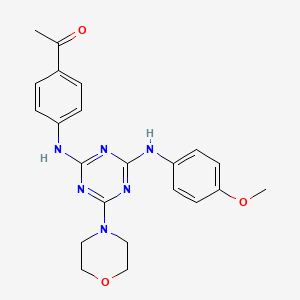
![N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3,3-diphenylpropanamide](/img/structure/B2720411.png)
![1-(4-methylphenyl)-5-oxo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}pyrrolidine-3-carboxamide](/img/structure/B2720413.png)
